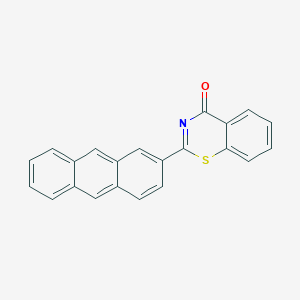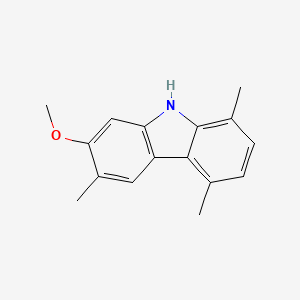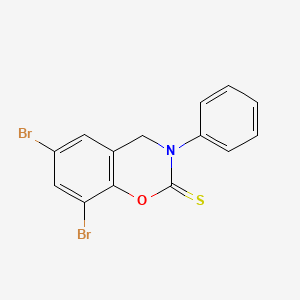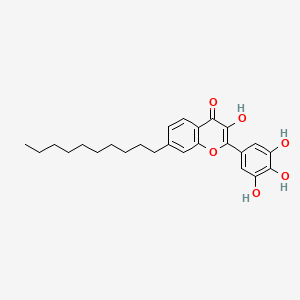![molecular formula C10H21ISi B12612615 Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl- CAS No. 651302-75-9](/img/structure/B12612615.png)
Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-, is a chemical compound characterized by its unique structure, which includes an iodine atom attached to a silicon atom through a carbon chain. This compound is part of the broader class of silanes, which are silicon-based compounds widely used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-, typically involves the reaction of chlorotrimethylsilane with sodium iodide in acetonitrile. This reaction facilitates the exchange of the chlorine atom with an iodine atom, resulting in the formation of the desired silane compound . The reaction conditions usually require a controlled environment to prevent moisture and light from affecting the reaction, as the compound is sensitive to both .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored under inert conditions to prevent degradation.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as sodium azide or potassium cyanide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols, while reduction can produce various silane derivatives .
Applications De Recherche Scientifique
Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism by which Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl- exerts its effects involves the formation of strong silicon-oxygen bonds. This property makes it a valuable reagent in organic synthesis, where it can facilitate the formation of stable intermediates and products. The molecular targets and pathways involved in its action are primarily related to its ability to interact with various functional groups in organic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chlorotrimethylsilane
- Bromotrimethylsilane
- Trimethylsilyl trifluoromethanesulfonate
Uniqueness
Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-, is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated silanes. This uniqueness makes it particularly useful in specific synthetic applications where iodine’s reactivity is advantageous .
Propriétés
Numéro CAS |
651302-75-9 |
|---|---|
Formule moléculaire |
C10H21ISi |
Poids moléculaire |
296.26 g/mol |
Nom IUPAC |
[(3S)-5-iodo-3-methyl-2-methylidenepentyl]-trimethylsilane |
InChI |
InChI=1S/C10H21ISi/c1-9(6-7-11)10(2)8-12(3,4)5/h9H,2,6-8H2,1,3-5H3/t9-/m0/s1 |
Clé InChI |
VDKWCDSQORODFY-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](CCI)C(=C)C[Si](C)(C)C |
SMILES canonique |
CC(CCI)C(=C)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Ethoxyphenyl)-6-methyl-5-propylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612542.png)
![3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B12612558.png)


![Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]-](/img/structure/B12612578.png)

![Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12612585.png)


![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol](/img/structure/B12612598.png)


![Dimethyl (2'Z)-1,3-dibenzyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12612606.png)
